N-Deacetylcolchicine tartrate
Description
Historical Context of Colchicinoid Research and N-Deacetylcolchicine Tartrate's Significance
The study of colchicinoids dates back to 1820 when colchicine (B1669291) was first isolated. researchgate.net For many years, research focused on understanding the chemical structure and potent antimitotic properties of colchicine. researchgate.net The elucidation of colchicine's structure, which consists of three rings, paved the way for the synthesis and investigation of numerous analogues. researchgate.netnih.gov Among these, N-deacetylcolchicine emerged as a compound of particular interest. Its significance lies in its modified B-ring, which alters its interaction with tubulin, the primary cellular target of colchicinoids. researchgate.net This structural modification has prompted dedicated research into its unique biological profile.
Derivation and Structural Relationship to Colchicine Alkaloids
N-Deacetylcolchicine is a metabolite and a direct derivative of colchicine. ontosight.ai The primary structural difference is the absence of the acetyl group on the amino substituent of the B-ring. researchgate.net this compound is the tartrate salt of N-deacetylcolchicine, which is often used in research settings. ontosight.ai This salt form can be synthesized from colchicine through a process of deacetylation. google.com
The core structure of colchicinoids, including N-deacetylcolchicine, features a trimethoxyphenyl ring (A-ring) and a tropolone (B20159) ring (C-ring) connected by a seven-membered B-ring. researchgate.net The substituent on the B-ring plays a crucial role in the binding affinity and kinetics of these compounds with tubulin. researchgate.net
Interactive Table 1: Structural and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | nih.gov |
| Molecular Formula (N-Deacetylcolchicine) | C₂₀H₂₃NO₅ | caymanchem.com |
| Molecular Weight (N-Deacetylcolchicine) | 357.4 g/mol | nih.gov |
| Molecular Formula (this compound) | C₂₀H₂₃NO₅.C₄H₆O₆ | nih.gov |
| Molecular Weight (this compound) | 507.49 g/mol | nih.gov |
| Molecular Formula (this compound monohydrate) | C₂₄H₃₁NO₁₂ | chemsrc.com |
| Molecular Weight (this compound monohydrate) | 525.5 g/mol | chemsrc.com |
| CAS Number (N-Deacetylcolchicine) | 3476-50-4 | caymanchem.com |
| CAS Number (this compound monohydrate) | 23255-02-9 | chemsrc.com |
Fundamental Research Questions and Scientific Imperatives Pertaining to this compound
The unique properties of N-deacetylcolchicine have spurred several key research questions. A primary focus is understanding how the modification of the B-ring substituent affects its interaction with tubulin and subsequent biological activity. researchgate.net N-deacetylcolchicine is known to be an inhibitor of tubulin polymerization, a mechanism it shares with colchicine. caymanchem.com However, studies have indicated that analogues with smaller substituents on the B-ring, like N-deacetylcolchicine, bind to tubulin more rapidly than colchicine itself. researchgate.net
A significant area of investigation is its potential as an anti-tumor agent. google.com Research has explored its efficacy in inhibiting tumor growth in both in vitro and in vivo models. The development of derivatives of N-deacetylcolchicine aims to enhance its anti-tumor activity while potentially reducing toxicity. google.com
Interactive Table 2: Research Findings on N-Deacetylcolchicine
| Research Area | Key Findings | Source |
| Mechanism of Action | Inhibits tubulin polymerization with an IC₅₀ of 3 µM for bovine brain tubulin. Stimulates tubulin GTPase activity. | caymanchem.com |
| Binding to Tubulin | The binding of N-deacetylcolchicine to tubulin is reversible, unlike the nearly irreversible binding of colchicine. Analogues with smaller B-ring substituents bind faster to tubulin. | researchgate.net |
| Anti-tumor Activity | N-deacetylcolchicine derivatives have demonstrated anti-tumor activity and the ability to inhibit the proliferation of tumor cells. | google.com |
Structure
3D Structure of Parent
Properties
CAS No. |
27963-65-1 |
|---|---|
Molecular Formula |
C24H29NO11 |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H23NO5.C4H6O6/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;5-1(3(7)8)2(6)4(9)10/h6,8-10,14H,5,7,21H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;/m0./s1 |
InChI Key |
JLRWNBXMQCGSEJ-UQKRIMTDSA-N |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Biosynthesis and Natural Occurrence of Colchicinoids Relevant to N Deacetylcolchicine
Elucidation of Colchicinoid Biosynthetic Pathways
The journey to uncovering the colchicinoid biosynthetic pathway has been a complex puzzle. nih.gov Early research, utilizing isotope-labeled feeding studies, identified the primary amino acid precursors as phenylalanine and tyrosine. wikipedia.orgsci-hub.ru These foundational studies hypothesized that phenylalanine is converted to 4-hydroxydihydrocinnamaldehyde (4-HDCA) and tyrosine to dopamine (B1211576). sci-hub.ruresearchgate.net These two molecules then undergo a Pictet-Spengler reaction to form the core 1-phenethylisoquinoline scaffold. sci-hub.ru
A significant breakthrough in mapping the pathway came from a multidisciplinary approach that combined transcriptomics, metabolomics, and pathway reconstitution in the absence of a sequenced genome or genetic tools for the native plants. nih.govnih.gov By analyzing gene expression patterns alongside metabolite accumulation in Gloriosa superba, researchers could identify candidate genes co-expressed with colchicinoid production. researchgate.netresearchgate.net This strategy allowed for the step-by-step elucidation of the pathway, leading to the identification of genes responsible for converting the initial scaffold into N-formyldemecolcine, a key precursor to colchicine (B1669291) that possesses the characteristic tropolone (B20159) ring. nih.govresearchgate.net
Enzymatic Components and Mechanistic Insights in Biosynthesis
The biosynthesis of colchicinoids is a multi-enzyme process, with each step catalyzed by a specific protein. A near-complete pathway has been reconstituted involving 16 distinct enzymes. nih.govresearchgate.net A particularly noteworthy discovery was the identification of a non-canonical cytochrome P450 enzyme that performs the remarkable ring expansion reaction, which is essential for creating the unique seven-member tropolone carbon scaffold of colchicine. nih.govnih.gov
The initial stages involve the formation of dopamine from tyrosine, which requires the action of enzymes like L-tyrosine/L-DOPA decarboxylase (TyDC/DDC) and 3'-hydroxylases. nih.gov The final steps in the conversion of the precursor N-formyldemecolcine to colchicine are believed to involve three key enzymatic transformations: N-deformylation, N-demethylation, and N-acetylation. nih.govnih.gov These transformations are catalyzed by N-deformylase, N-demethylase, and N-acetyltransferase enzymes, respectively. nih.gov N-deacetylcolchicine is an intermediate in this terminal part of the pathway. Studies using microsomal protein fractions from C. autumnale seeds demonstrated that these final chemical steps could be reconstituted when supplied with the necessary cofactors NADPH and acetyl-CoA. nih.gov
| Enzyme/Enzyme Class | Function in Colchicinoid Biosynthesis | Key Precursor/Substrate | Key Product |
| L-tyrosine/L-DOPA decarboxylase (TyDC/DDC) | Catalyzes the decarboxylation of L-tyrosine/L-DOPA. | L-Tyrosine | Dopamine |
| (S)-norcoclaurine synthase (NCS) | Catalyzes the Pictet-Spengler condensation. | Dopamine and 4-HDCA | (S)-norcoclaurine (1-phenethylisoquinoline scaffold) |
| Cytochrome P450 (non-canonical) | Catalyzes the key ring expansion reaction. | Dienone intermediate | Tropolone ring scaffold |
| N-deformylase | Removes the formyl group from the nitrogen atom. | N-formyldemecolcine | N-deformyldemecolcine |
| N-demethylase | Removes a methyl group from the nitrogen atom. | N-deformyldemecolcine | Intermediate amine |
| N-acetyltransferase (NAT) | Adds an acetyl group to the nitrogen atom. | N-deacetylcolchicine | Colchicine |
Genetic Engineering Approaches for Pathway Reconstruction and Optimization
Metabolic engineering offers a promising alternative to the reliance on natural plant sources for colchicinoid production. nih.gov A primary strategy involves the reconstruction of the biosynthetic pathway in a heterologous host, a model system that is easier to manipulate genetically. researchgate.net Nicotiana benthamiana, a species of tobacco, has been successfully used as an efficient platform for this purpose. researchgate.net
Researchers have engineered a complete biosynthetic pathway in N. benthamiana by introducing the identified genes from Gloriosa superba. nih.govacs.org Through the transient co-expression of the necessary biosynthetic genes, scientists were able to demonstrate the conversion of the 1-phenethylisoquinoline substrate, step-by-step, into the tropolone-containing alkaloid N-formyldemecolcine. researchgate.net In total, a pathway comprising 16 enzymes was engineered to produce this colchicine precursor starting from the basic amino acids phenylalanine and tyrosine. nih.govresearchgate.net Such efforts not only validate the function of the identified genes but also pave the way for developing sustainable and scalable bio-factories for producing these valuable medicinal compounds. researchgate.netresearchgate.net
Strategies for Isolation from Natural Sources
The traditional method for obtaining colchicinoids relies on extraction from plant materials, such as the seeds of Gloriosa superba. frontiersin.orgnih.gov The isolation and purification of a specific compound from a complex plant extract, which may contain thousands of constituents, is a meticulous, multi-step process. researchgate.net
The initial step is typically an extraction to separate the desired compounds from the solid plant matrix. researchgate.net Various techniques can be employed, including supercritical fluid extraction (SFE) with CO2, which has been used for extracting colchicine from Gloriosa seeds. nih.gov This method can be enhanced by using a co-solvent, such as water, to improve extraction efficiency. nih.gov
Following extraction, the crude extract undergoes purification, which generally involves a combination of chromatographic techniques. researchgate.netrroij.com Column chromatography is a common method, using different stationary phases to separate compounds based on their chemical properties. nih.gov For instance, a charcoal column can be used for initial cleanup to remove many impurities, followed by separation on an alumina (B75360) column to achieve a high degree of purity. nih.gov The combination of different chromatographic steps, such as flash chromatography for pre-purification and preparative high-pressure liquid chromatography (HPLC) for the final polishing, is often necessary to isolate a pure compound like N-deacetylcolchicine from the complex mixture of related alkaloids. researchgate.net
| Technique | Principle | Role in Isolation |
| Supercritical Fluid Extraction (SFE) | Uses a fluid above its critical temperature and pressure (e.g., CO2) as a solvent. | Initial extraction of colchicinoids from the plant matrix (e.g., seeds). nih.gov |
| Column Chromatography (CC) | Separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica (B1680970), alumina, charcoal). | Purification of the crude extract; can be used in multiple stages for initial cleanup and final separation. nih.govnih.gov |
| High-Pressure Liquid Chromatography (HPLC) | A high-resolution form of column chromatography that uses high pressure to force the solvent through the column. | Final purification step to isolate compounds with very high purity. researchgate.net |
Advanced Synthetic Strategies for N Deacetylcolchicine Tartrate and Its Analogs
Chemical Synthesis Methodologies for N-Deacetylcolchicine Tartrate
The primary route for the synthesis of N-Deacetylcolchicine involves the deacetylation of colchicine (B1669291) or its precursor, thiocolchicine (B1684108). A common and effective method is acid hydrolysis. For instance, N-deacetylcolchicine can be obtained by refluxing colchicine with 2N hydrochloric acid in a methanol (B129727) solvent. googleapis.com This process selectively cleaves the acetyl group from the C-7 amino function of the B-ring, yielding the primary amine, N-deacetylcolchicine. googleapis.com
Similarly, N-deacetylthiocolchicine can be synthesized by refluxing thiocolchicine with a mixture of methanol and 2N hydrochloric acid for an extended period, typically 24 hours. googleapis.com After the reaction, the mixture is concentrated, and the pH is adjusted to alkaline (pH 10) with a sodium hydroxide (B78521) solution. The product is then extracted using an organic solvent like chloroform. googleapis.com Purification is generally achieved through column chromatography. googleapis.com
The synthesis of the tartrate salt is a standard procedure in medicinal chemistry to improve the solubility and stability of amine-containing compounds. This is typically achieved by reacting the free base of N-deacetylcolchicine with tartaric acid in a suitable solvent, leading to the precipitation of this compound.
Stereoselective Synthesis Approaches and Chiral Control
The biological activity of colchicinoids is intrinsically linked to their specific stereochemistry, particularly the (S)-configuration at the C-7 stereocenter of the B-ring. Therefore, maintaining or establishing this chiral integrity is a critical aspect of the synthesis of N-Deacetylcolchicine and its analogs.
In the context of total synthesis of colchicine, which can be a precursor to N-Deacetylcolchicine, enantioselective strategies are paramount. These approaches often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key reactions. For example, the stereoselective installation of the C-7 amino group can be achieved through diastereoselective reductive amination of a ketone precursor using a chiral auxiliary. This directs the introduction of the amine from a specific face of the molecule, thereby establishing the desired (S)-configuration.
Another powerful strategy involves intramolecular cycloaddition reactions, such as an oxidopyrylium-mediated [5+2] cycloaddition, to construct the core tricyclic ring system with the correct relative stereochemistry. Subsequent functional group manipulations can then introduce the C-7 amino group while preserving the established chirality. The principles of these enantioselective total syntheses of colchicine are directly applicable to the production of enantiomerically pure N-Deacetylcolchicine.
Synthesis of N-Deacetylcolchicine Derivatives for Enhanced Research Utility
The primary amino group at the C-7 position of N-Deacetylcolchicine is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of diverse derivatives with enhanced properties for research applications.
N-Acyl and N-Aroyl Derivative Synthesis
N-Acyl and N-aroyl derivatives of N-deacetylthiocolchicine, a close analog of N-deacetylcolchicine, have been synthesized to explore structure-activity relationships. These syntheses are typically achieved through standard acylation reactions. N-deacetylthiocolchicine is reacted with a variety of acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in an appropriate solvent like tetrahydrofuran (B95107) (THF). researchgate.net This straightforward method allows for the introduction of a wide range of aliphatic and aromatic acyl groups at the C-7 amino position.
For example, the reaction of N-deacetylthiocolchicine with 4-fluorophenoxyacetic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and DMAP in dichloromethane (B109758) yields the corresponding N-aroyl derivative. googleapis.com
N-Glycosylalkylthiocolchicine Derivative Synthesis
To improve the aqueous solubility of colchicinoids, N-glycosylated derivatives have been synthesized. A series of N-deacetyl-N-glycosylalkylthiocolchicines, including glucosyl, galactosyl, mannosyl, ribosyl, and arabinosyl derivatives, have been prepared. nih.gov The synthesis involves heating N-deacetylalkylthiocolchicines with the desired monosaccharide in methanol. nih.gov This reaction results in the formation of a glycosidic bond with the C-7 amino group. For further modification and to alter lipophilicity, the hydroxyl groups of the sugar moiety can be per-O-acetylated using acetic anhydride (B1165640) in dry pyridine. nih.gov
| Derivative Type | Monosaccharide Used |
| Glucosyl | Glucose |
| Galactosyl | Galactose |
| Mannosyl | Mannose |
| Ribosyl | Ribose |
| Arabinosyl | Arabinose |
Lipid-Conjugated N-Deacetylcolchicine Derivatives
While direct, specific examples of the synthesis of lipid-conjugated N-deacetylcolchicine are not extensively reported, the general principles of bioconjugation chemistry can be applied. The primary amino group of N-deacetylcolchicine is a suitable nucleophile for reaction with activated fatty acids to form lipophilic derivatives.
A common method for such conjugation involves a two-step process mediated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). nih.gov First, the carboxylic acid of a lipid (e.g., a fatty acid) is activated by reacting it with DCC and NHS to form a stable NHS ester. In the second step, this activated ester is reacted with N-deacetylcolchicine, where the C-7 amino group performs a nucleophilic attack on the ester, forming a stable amide bond and thus conjugating the lipid to the colchicinoid scaffold. nih.gov This strategy allows for the attachment of various lipid moieties to modulate the lipophilicity and membrane interaction of the parent compound.
Colchicine itself has been incorporated into lipid-based delivery systems such as solid lipid nanoparticles (SLNs) and liposomes, which enhances its therapeutic potential by altering its pharmacokinetic profile. nih.govresearchgate.net
Other Novel Derivatization and Analog Generation Strategies
A variety of other novel derivatization strategies have been employed to generate N-deacetylcolchicine analogs with unique properties.
Peptide Conjugates: Prodrug strategies have been developed where N-deacetylcolchicine is conjugated to peptides. For instance, a legumain-cleavable peptide sequence has been synthesized and subsequently conjugated to deacetylcolchicine. researchgate.net This approach aims to create cell-specific toxicity, as the prodrug is designed to be activated by enzymes that are overexpressed in certain pathological conditions. researchgate.net
Click Chemistry and Triazole Derivatives: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been utilized to create novel colchicine derivatives. This strategy often involves the conversion of the C-7 amino group of a deacetylated colchicine derivative into an azide (B81097). This azide can then be reacted with a wide range of terminal alkynes to generate a diverse library of 1,2,3-triazole-containing analogs. nih.gov The synthesis of the key azide intermediate can be achieved by treating a deacetylated colchicine derivative with an azide transfer reagent like imidazole-1-sulfonyl azide hydrochloride. nih.gov
| Derivatization Strategy | Key Reaction | Resulting Derivative |
| Peptide Conjugation | Amide bond formation | Peptide-N-deacetylcolchicine conjugates |
| Click Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition | 1,2,3-Triazole-containing analogs |
Molecular Mechanisms and Cellular Interactions of N Deacetylcolchicine Tartrate
Tubulin Binding Dynamics and Kinetics
The binding of N-Deacetylcolchicine to the αβ-tubulin heterodimer is a complex process that ultimately leads to the disruption of microtubule formation and function. This interaction occurs at a specific pocket known as the colchicine (B1669291) binding site, located at the interface between the α- and β-tubulin subunits.
N-Deacetylcolchicine and its analogues inhibit microtubule polymerization by binding to soluble, unpolymerized αβ-tubulin dimers. This binding event induces a conformational change in the tubulin dimer, resulting in a curved structure that is incompatible with the straight, lattice-like arrangement required for microtubule elongation nih.gov. The formation of the tubulin-ligand complex effectively sequesters tubulin dimers, preventing their addition to the growing plus ends of microtubules.
The inhibitory process is substoichiometric, meaning that the binding of a few molecules of the N-Deacetylcolchicine-tubulin complex at the microtubule ends is sufficient to cap them and significantly disrupt the dynamic instability essential for their function nih.govbohrium.com. This leads to a net depolymerization of microtubules, causing the mitotic spindle to break down and arresting the cell cycle in the M-phase, which ultimately can trigger apoptosis, or programmed cell death simulations-plus.com. The inhibition of polymerization is directly proportional to the concentration of the tubulin-colchicine complex formed.
N-Deacetylcolchicine is often prepared as a tartrate salt to improve its solubility and stability for experimental use. However, the specific influence of the tartrate counter-ion on the binding affinity and kinetics between the N-Deacetylcolchicine moiety and tubulin is not extensively detailed in the scientific literature. The primary binding interactions and the resulting inhibition of polymerization are attributed to the structural features of the N-Deacetylcolchicine molecule itself. The binding mechanism involves a two-step process: an initial, rapid formation of a low-affinity complex, followed by slower conformational changes in both the ligand and the protein, leading to a poorly reversible, high-affinity final state bohrium.com. The thermodynamic and kinetic parameters of this interaction are primarily dictated by the colchicinoid structure.
Tubulin is a GTPase, and its ability to bind and hydrolyze Guanosine Triphosphate (GTP) is critical for microtubule dynamics. Colchicine and its derivatives, including N-Deacetylcolchicine, can induce a weak, assembly-independent GTPase activity in tubulin nih.gov. The binding of N-Deacetylcolchicine to the tubulin dimer appears to stabilize a conformation that facilitates this slow hydrolysis of GTP at the exchangeable E-site on the β-tubulin subunit. This altered GTPase activity is linked to the conformational changes in tubulin induced by the drug, which are ultimately responsible for preventing polymerization nih.gov.
Structural Biology of N-Deacetylcolchicine Tartrate-Tubulin Complexes
Understanding the three-dimensional structure of the ligand-protein complex is crucial for elucidating the precise mechanism of action and for designing novel, more effective tubulin inhibitors.
Direct X-ray crystallographic data for N-Deacetylcolchicine itself complexed with tubulin is limited. However, the foundational structural understanding of this interaction comes from the landmark X-ray crystal structure of tubulin complexed with a closely related derivative, N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine) nih.govnih.govresearchgate.net. This structure, identified by the Protein Data Bank (PDB) code 1SA0, was the first to reveal the atomic details of the colchicine binding site nih.gov.
The analysis of the 1SA0 structure demonstrated that the ligand binds at the interface between the α- and β-tubulin subunits, predominantly within a pocket on the β-tubulin monomer nih.govresearchgate.net. Key findings from this and subsequent crystallographic studies include:
Binding Pocket Location: The site is nestled within the intermediate domain of β-tubulin, involving residues from the T7 loop and the H8 helix.
Conformational Change: The binding of the ligand induces a significant conformational change, bending the tubulin dimer and preventing it from adopting the straight conformation necessary for incorporation into the microtubule polymer nih.gov.
Key Interactions: The trimethoxy A-ring of the colchicinoid inserts into a hydrophobic pocket, while the tropolone (B20159) C-ring forms other critical contacts within the site.
This crystal structure has become an essential template for understanding the binding of all colchicine-site inhibitors.
In the absence of a direct crystal structure for every analogue, computational modeling and molecular docking simulations have become invaluable tools for studying the binding of N-Deacetylcolchicine and its derivatives to tubulin nih.gov. These in silico methods typically use the 1SA0 crystal structure of the DAMA-colchicine-tubulin complex as a rigid or flexible receptor model researchgate.netsemanticscholar.org.
Molecular docking studies have successfully predicted the binding modes of various N-deacetylcolchicine derivatives, corroborating experimental data. These simulations allow researchers to:
Calculate Binding Energies: Predict the binding affinity of novel compounds. For instance, docking studies on N-deacetylthiocolchicine derivatives showed strong calculated binding energies, in some cases lower (more favorable) than that of colchicine itself simulations-plus.com.
Identify Key Residue Interactions: Pinpoint specific amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand, such as Cys241, Leu255, and Lys352 in β-tubulin researchgate.netsemanticscholar.org.
Guide Drug Design: Inform the rational design of new derivatives with potentially higher affinity and specificity by modifying functional groups to optimize interactions within the binding pocket.
The table below summarizes representative binding energy data from a molecular docking study of colchicine and N-deacetylcolchicine derivatives, illustrating the utility of these computational approaches.
| Compound | Predicted Binding Energy (kcal/mol) |
| Colchicine | -8.09 |
| Derivative 1 (N-deacetylthiocolchicine analogue) | < -8.70 |
| Derivative 2 (N-deacetylthiocolchicine analogue) | < -8.70 |
| Derivative 3 (N-deacetylthiocolchicine analogue) | < -8.70 |
| Derivative 4 (N-deacetylthiocolchicine analogue) | < -8.70 |
| Derivative 5 (N-deacetylthiocolchicine analogue) | < -8.70 |
| Data derived from a study on novel N-deacetylthiocolchicine derivatives, showing more favorable predicted binding energies compared to the parent compound, colchicine simulations-plus.com. |
These computational models, anchored by the foundational X-ray crystallography data, continue to be instrumental in exploring the vast chemical space of colchicinoids and advancing the development of new tubulin-targeting agents.
Broader Cellular Effects and Pathway Modulation of this compound
N-Deacetylcolchicine, a colchicine derivative, exerts a range of effects on cellular processes that extend beyond its primary interaction with tubulin. These effects are primarily centered on the disruption of the cell cycle, leading to mitotic arrest and the induction of programmed cell death through the modulation of various signaling pathways. The compound's influence also extends to the intricate network of intracellular transport systems, which are heavily reliant on a functional microtubule network.
Impact on Cell Cycle Progression and Mitotic Arrest
This compound, much like its parent compound colchicine, demonstrates a profound impact on cell cycle progression, primarily by inducing a cell cycle arrest at the G2/M phase. researchgate.netjournalagent.com This disruption of the cell division process is a direct consequence of the interference with microtubule dynamics, which are essential for the formation of the mitotic spindle. The failure to form a proper mitotic spindle prevents the correct segregation of chromosomes, leading to a halt in mitosis and ultimately triggering apoptotic pathways. journalagent.com
Studies on colchicine have shown that this G2/M phase arrest is a significant mechanism in its anticancer activity. researchgate.net In human breast adenocarcinoma cells (MCF-7), colchicine has been observed to significantly inhibit cell viability by inducing this cell cycle arrest. journalagent.com This effect is not unique to cancer cells, as similar mechanisms of mitotic disruption have been observed in other cell types. The antiproliferative effects of colchicine and its derivatives are intrinsically linked to this ability to inhibit microtubule formation, leading to mitotic arrest and subsequent cell death. journalagent.com
Key Research Findings on Colchicine-Induced Cell Cycle Arrest:
| Cell Line | Concentration | Observed Effect | Reference |
| MCF-7 | 10 and 100 µg/ml | Significant inhibition of cell viability and arrest at G2/M phase. | journalagent.com |
| A431 | 50 nM | Induced cell cycle arrest at the G2/M phase (74% of cells). | researchgate.net |
Exploration of Interactions with Non-Tubulin Cellular Targets
Beyond its well-documented effects on tubulin, this compound is implicated in the modulation of several non-tubulin cellular targets, primarily through the induction of apoptosis. The apoptotic cascade initiated by colchicine and its derivatives involves a complex interplay of various signaling molecules.
One of the key non-tubulin targets is the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.govnih.gov Colchicine treatment has been shown to upregulate the expression of the pro-apoptotic protein BAX and downregulate the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the BAX/Bcl-2 ratio is a critical step in the intrinsic apoptotic pathway, leading to mitochondrial dysfunction.
The apoptotic signaling cascade further involves the activation of caspases, a family of protease enzymes that execute the apoptotic process. nih.govnih.gov Colchicine has been demonstrated to induce the activation of caspase-3, a key executioner caspase. nih.govresearchgate.netnih.gov This activation is often preceded by the release of cytochrome c from the mitochondria into the cytoplasm, a process that is also influenced by the Bcl-2 family of proteins. nih.gov The release of cytochrome c is a point of no return in the apoptotic process, leading to the formation of the apoptosome and subsequent caspase activation.
Furthermore, colchicine has been found to activate the p38 signaling pathway, which is involved in cellular responses to stress and can lead to apoptosis. nih.govresearchgate.net The activation of this pathway, independent of extracellular signal-regulated kinase and c-Jun N-terminal kinase, points to a specific mechanism by which colchicine can induce apoptosis in cancer cells. nih.govresearchgate.net
Summary of Non-Tubulin Targets and Effects of Colchicine:
| Target | Effect | Downstream Consequence | Reference |
| Bcl-2 Family Proteins | |||
| BAX | Upregulation | Promotes apoptosis | nih.govresearchgate.net |
| Bcl-2 | Downregulation | Promotes apoptosis | nih.govresearchgate.net |
| Caspases | |||
| Caspase-3 | Activation | Execution of apoptosis | nih.govresearchgate.netnih.gov |
| Signaling Pathways | |||
| p38 | Increased phosphorylation | Induction of apoptosis | nih.govresearchgate.net |
Influence on Intracellular Transport Systems
The integrity of the microtubule network is crucial for various intracellular transport processes, including the movement of organelles, vesicles, and proteins within the cell. nih.govnih.gov Given that this compound disrupts microtubule structures, it consequently has a significant influence on these transport systems.
One of the well-studied areas of colchicine's impact is on axonal transport, the process responsible for moving substances along the axons of neurons. nih.govnih.gov Studies have shown that colchicine can markedly decrease the total amount of protein transported into the axons of the sciatic nerve. nih.gov This inhibitory effect is observed for both fast and slow axonal transport, with a more profound blockage of the slow component. nih.gov This disruption of axonal transport is believed to be a direct result of the depolymerization of neurotubules. nih.gov
In addition to axonal transport, colchicine has been shown to affect the intracellular transport of secretory proteins. In rat liver parenchymal cells, colchicine treatment was found to disturb the spatial relationship between the Golgi apparatus and the bile canaliculus. nih.gov This leads to a marked accumulation of secretory granules within the cytoplasm, suggesting an impairment in the post-Golgi secretory pathway. nih.gov The fragmentation of the Golgi complex and the disruption of its stacked cisternae are also observed, further highlighting the compound's disruptive effect on the secretory machinery of the cell. nih.gov
The influence of this compound on intracellular transport is a direct consequence of its primary mechanism of action on microtubules. By disrupting these critical cellular highways, the compound effectively creates roadblocks for the movement of essential cellular components, leading to a variety of downstream cellular dysfunctions.
Structure Activity Relationship Sar Studies of N Deacetylcolchicine Tartrate and Its Analogs
Impact of B-Ring Substituents on Tubulin Interaction and Biological Activity
Studies have shown that the size of the substituent on the B-ring is inversely correlated with the rate of tubulin binding; smaller substituents or the absence of a substituent altogether leads to a remarkably faster binding process. researchgate.netnih.gov For instance, an analog lacking the B-ring entirely, 2-methoxy-5-(2',3',4'-trimethoxyphenyl) tropone, binds to tubulin almost instantaneously at 37°C. researchgate.netnih.gov This suggests that the B-ring may present a steric hindrance that must be overcome during the binding event.
| Compound | B-Ring Modification | Relative Binding Rate to Tubulin |
|---|---|---|
| Colchicine (B1669291) | Standard Acetamido Group | Slow |
| Colcemid (N-methyl-N-deacetyl-colchicine) | Smaller N-methyl group | Faster than Colchicine |
| 2-methoxy-5-(2',3',4'-trimethoxyphenyl) tropone | B-Ring absent | Very Fast (Almost instantaneous) |
Significance of Modifications at the C-7 Position
The C-7 position on the B-ring, which bears the acetamido group in colchicine, is a primary site for chemical modification to enhance anticancer activity and modulate toxicity. nih.govresearchgate.net In N-Deacetylcolchicine, this position has a primary amine, providing a versatile handle for derivatization.
Acylation of the amino group at C-7 has been shown to be favorable for increasing potency. nih.gov A quantitative structure-activity relationship (QSAR) study identified a 7-fluoroacetamide analogue as the most potent compound in a series against P388 leukemia. nih.gov Conversely, deacetylation of colchicine derivatives has been observed to decrease cytotoxicity while increasing the mitotic index, suggesting a potential reduction in toxicity. researchgate.net
To overcome potential hydrolysis of the amide bond in vivo, researchers have synthesized analogs where the amide is replaced with more stable linkages. Converting the amide moiety into a single carbon-nitrogen bond has created a new class of colchicine derivatives, some of which exhibit antiproliferative activity superior to that of the parent compound. nih.gov Other bioisosteric replacements for the acetamide (B32628) group, such as ureas, thioureas, sulfonamides, and 1,2,3-triazoles, have been extensively explored to improve the biological, physicochemical, or pharmacokinetic properties of these compounds. nih.govresearchgate.netacs.org
Role of the Tropolone (B20159) Moiety (C-Ring) in Biological and Biochemical Properties
The tropolone C-ring is a critical pharmacophore for the biological activity of colchicinoids, engaging in key hydrogen bonding and hydrophobic interactions within the tubulin binding pocket. nih.gov However, SAR studies have revealed that the tropolone ring itself is not indispensable, and its modification can lead to analogs with enhanced properties. alfa-chemistry.com
Modifications at the C-10 position of the tropolone ring also have a profound impact on activity. The substitution of the C-10 methoxy (B1213986) group with a thiomethyl group (thiocolchicine) results in a more rapid binding to tubulin. alfa-chemistry.com Generally, strong electron-withdrawing groups at the C-10 position have been found to abolish activity, whereas electron-releasing groups can lead to a slight improvement in potency. nih.gov The bulkiness and specific substitution pattern of moieties attached to the tropolone ring are crucial determinants of the resulting anticancer activity. nih.gov
| Compound | C-Ring Modification | Key Finding | Reference |
|---|---|---|---|
| N-acetylcolchinol O-methyl ether (NCME) | Tropolone replaced with benzenoid ring | Binds ~60x faster than colchicine; more potent inhibitor | alfa-chemistry.com |
| Thiocolchicine (B1684108) | C-10 OCH₃ replaced with SCH₃ | Binds 2-4x faster than colchicine; more potent inhibitor | alfa-chemistry.com |
| Allocolchicine | Tropolone ring transformed to p-carbomethoxybenzene | Weaker binding affinity to tubulin | nih.gov |
Stereochemical Influences on Molecular Recognition and Efficacy
The three-dimensional arrangement of the three rings in colchicinoids is paramount for their interaction with tubulin. nih.govijpsjournal.com The molecule possesses axial chirality due to the restricted rotation around the biaryl bond connecting the A and C rings. This results in two atropisomers, and only the one with the correct helicity can effectively bind to the tubulin pocket. researchgate.netresearchgate.net
For natural colchicine, the required conformation is the (aS)-configuration, where the A and C rings are twisted with a torsion angle of approximately 53-57 degrees. researchgate.netresearchgate.net This specific spatial arrangement is crucial for fitting into the binding site. Studies on desacetamidocolchicine (B1670275) have demonstrated this principle starkly: the enantiomer that shares the same helicity as natural colchicine binds to tubulin about 62 times faster than colchicine itself, whereas the other enantiomer shows no binding activity. researchgate.net
The stereochemistry at the C-7 position also significantly impacts efficacy. The natural (7S)-isomer of colchicine is substantially more potent as an inhibitor of tubulin polymerization and is more cytotoxic than the unnatural (7R)-isomer. researchgate.net These findings underscore that the precise stereochemical configuration is a critical factor for molecular recognition by tubulin and for the ultimate biological efficacy of the compound. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com This approach has been instrumental in optimizing the design of N-Deacetylcolchicine analogs by identifying the key physicochemical and structural properties that govern their potency and toxicity. nih.gov
Early QSAR studies on colchicine analogs successfully modeled their antitumor potency. One such study revealed a parabolic relationship between the partition coefficient (log P, a measure of lipophilicity) and antileukemic activity, indicating that an optimal lipophilicity exists for maximum potency. nih.gov The same model quantified the positive impact of acylating the C-7 amino group and the negative effect of electron-withdrawing groups at the C-10 position. nih.gov
QSAR has also been applied to model the toxicity of colchicinoids. A study of 7- and 10-substituted colchicines found that the QSAR equation for toxicity (LD50) closely mirrored that for potency. nih.gov This critical finding suggested that, for this specific set of modifications, attempts to decrease toxicity would likely result in a concurrent loss of therapeutic activity. nih.gov More advanced QSAR techniques, such as those using Genetic Algorithms (GA-MLR), have been employed to model newer classes of colchicine binding site inhibitors, helping to identify key molecular descriptors that can guide the synthesis of more effective anticancer agents. nih.gov These models provide a rational framework for the prospective design of novel analogs with enhanced efficacy. mdpi.com
Preclinical Efficacy Research and Mechanistic Investigations of N Deacetylcolchicine Tartrate
In Vitro Anti-Proliferative Activity in Advanced Cancer Cell Models
The in vitro activity of N-deacetylated colchicine (B1669291) derivatives has been assessed in various cancer cell lines, demonstrating their potential to inhibit cell growth. These studies are crucial for determining the spectrum of activity and identifying cancer types that may be particularly sensitive to this class of compounds.
Studies in Hematological Malignancy Cell Lines
Studies in Diverse Solid Tumor Cell Lines
The anti-proliferative effects of N-deacetylated colchicine analogues have been more broadly studied in solid tumor cell lines. Research on compounds such as N-deacetylthiocolchicine and its derivatives has demonstrated potent cytotoxic activity. nih.gov These studies often involve determining the half-maximal inhibitory concentration (IC50) to quantify the potency of the compounds in different cancer cell types. For instance, various novel thiocolchicine (B1684108) analogues, including N-acyl, N-aroyl, and N-(substituted benzyl)-deacetylthiocolchicines, have been evaluated for their cytotoxicity against a range of solid tumor cell lines. nih.gov
| Compound Class | Cancer Cell Line Type | Observed Effect |
|---|---|---|
| N-acyl-deacetylthiocolchicines | Solid Tumors | Cytotoxic Activity |
| N-aroyl-deacetylthiocolchicines | Solid Tumors | Potent Cytotoxicity |
| N-(substituted benzyl)-deacetylthiocolchicines | Solid Tumors | Significant Cytotoxicity |
Analysis of Differential Cytotoxicity and Therapeutic Selectivity
A critical aspect of preclinical evaluation is determining whether a compound can selectively target cancer cells while sparing normal, healthy cells. Studies on colchicine derivatives have shown that modifications to the parent molecule can influence this selectivity. For example, some novel colchicine derivatives have demonstrated a higher selectivity index compared to colchicine, indicating a potentially wider therapeutic window. frontiersin.org The evaluation of cytotoxicity in both cancer cell lines and normal cell lines, such as human embryonic kidney cells (HEK-293) or normal murine embryonic fibroblasts (BALB/3T3), is a common approach to assess therapeutic selectivity. frontiersin.orgnih.gov Research has indicated that deacetylation of colchicine derivatives can lead to lower toxicity, which may contribute to improved selectivity. researchgate.net
| Compound/Derivative | Normal Cell Line | Finding |
|---|---|---|
| Novel Colchicine Derivative 3g | HEK-293 | Selectivity index about two times higher than colchicine against melanoma cells. frontiersin.org |
| Demethylated Colchicine Analogs | BALB/3T3 | Evaluated for cytotoxic activity to determine selectivity. nih.gov |
| Deacetylated Colchicine Derivatives | Not specified | Generally lower toxicity noted. researchgate.net |
In Vivo Efficacy Assessments in Relevant Preclinical Disease Models
Translating in vitro findings into a whole-animal context is a crucial step in drug development. In vivo models help to assess a compound's efficacy in a more complex biological system.
Evaluation of Tumor Growth Inhibition in Orthotopic and Xenograft Models
Specific in vivo studies on N-Deacetylcolchicine tartrate in orthotopic and xenograft models are not detailed in the available search results. However, the broader class of colchicine derivatives has been the subject of such investigations. These models typically involve implanting human tumor cells into immunocompromised mice to evaluate the ability of a test compound to inhibit tumor growth. The efficacy of novel therapeutic agents is often assessed by measuring tumor volume over time and comparing it to control groups.
Efficacy Studies in Murine Models of Lymphoid Leukemia
There is a lack of specific preclinical data from the search results detailing the efficacy of this compound in murine models of lymphoid leukemia. While colchicine and its derivatives are known to possess antimitotic properties that could theoretically be effective against rapidly dividing cancer cells like those in leukemia, specific in vivo studies for this particular compound in this context are not described in the provided literature.
Advanced Mechanistic Investigations in Preclinical Systems
Detailed, publicly available scientific literature focusing specifically on the advanced mechanistic investigations of this compound is limited. While research on its parent compound, colchicine, is extensive, specific studies elucidating the downstream cellular pathway modulation and characterizing the cell death mechanisms for the N-deacetylated tartrate salt are not readily found in the current body of scientific publications.
One study noted that the deacetylation of colchicine derivatives could lead to lower cytotoxicity and an increased mitotic index, suggesting an altered mechanism of action compared to colchicine. researchgate.net However, this study did not provide an in-depth analysis of the specific cellular pathways affected or the precise mechanisms of cell death induced by this compound.
For the broader class of compounds to which this compound belongs, research has pointed towards mechanisms involving the disruption of microtubule polymerization, which can lead to cell cycle arrest and subsequent cell death.
Elucidation of Downstream Cellular Pathway Modulation
Specific research delineating the downstream cellular pathways modulated by this compound is not extensively available in peer-reviewed literature. Investigations into the parent compound, colchicine, have identified several key signaling pathways involved in its anticancer effects. For instance, studies on colchicine have shown modulation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth. nih.gov In gastric cancer cell lines, colchicine was found to suppress the phosphorylation of key proteins in this pathway. nih.gov
However, it is crucial to note that these findings pertain to colchicine, and it cannot be assumed that this compound modulates the same pathways in an identical manner. The structural difference due to deacetylation may influence the compound's interaction with cellular targets and, consequently, its impact on downstream signaling cascades. Without specific studies on this compound, any discussion on its modulation of cellular pathways would be speculative.
Characterization of Cell Death Mechanisms (e.g., Apoptosis Induction)
The specific mechanisms of cell death induced by this compound, including the induction of apoptosis, have not been thoroughly characterized in published research. For colchicine, apoptosis induction is a well-documented mechanism of its anticancer activity. nih.gov This process is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases. nih.gov
Advanced Analytical and Characterization Methodologies for N Deacetylcolchicine Tartrate Research
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is a cornerstone for the analysis of N-Deacetylcolchicine tartrate, enabling its separation from complex matrices and related impurities.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of N-Deacetylcolchicine and its parent compound, colchicine (B1669291). Method development focuses on optimizing separation efficiency, peak resolution, and analysis time. A common approach involves reversed-phase chromatography, utilizing a C18 column. capes.gov.br
Validation of these HPLC methods is performed according to ICH (International Council for Harmonisation) guidelines to ensure they are suitable for their intended purpose. rasayanjournal.co.innih.gov Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). rasayanjournal.co.inresearchgate.netresearchgate.net For instance, a developed method for colchicine demonstrated linearity in a concentration range of 2-12 µg/mL with a high regression coefficient (r²) of 0.999. researchgate.netresearchgate.net The precision is typically confirmed by ensuring the relative standard deviation (%RSD) is below 2%. researchgate.netresearchgate.net The applicability of such methods extends to determining the compound in various formulations, including novel drug delivery systems like solid lipid nanoparticles. researchgate.net
| Parameter | Typical Conditions & Results for Colchicinoid Analysis | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | rasayanjournal.co.inresearchgate.net |
| Mobile Phase | Isocratic or gradient elution with mixtures of Acetonitrile, Methanol (B129727), and aqueous buffers (e.g., 0.1% Orthophosphoric Acid or Ammonium Formate) | nih.govresearchgate.net |
| Flow Rate | Typically 1.0 mL/min | researchgate.netresearchgate.net |
| Detection | UV detection at approximately 245 nm or 254 nm | capes.gov.brresearchgate.netresearchgate.net |
| Linearity Range | 1.0 - 200 ng/ml | capes.gov.br |
| Limit of Detection (LOD) | As low as 0.4 ng/ml for N-desacetylcolchicine | capes.gov.br |
| Limit of Quantification (LOQ) | As low as 0.05 ng/mL in human plasma using UHPLC-MS/MS | nih.gov |
| Recovery | Often in the range of 97.2% to 104.6% in biological fluids | researchgate.net |
While Liquid Chromatography-Mass Spectrometry (LC-MS) is more commonly employed for the analysis of colchicinoids and their metabolites due to their polarity and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized, often requiring derivatization of the analyte to increase its volatility. GC-MS is a powerful technique for separating and identifying volatile compounds. scispace.com In the context of metabolite analysis, GC-MS can provide high-resolution separation and mass-based identification, which is crucial for distinguishing between structurally similar metabolic products. scispace.com However, for compounds like N-Deacetylcolchicine, LC-MS/MS is generally the preferred method for pharmacokinetic studies and metabolite profiling in biological matrices like plasma and urine. mdpi.com
Spectroscopic Techniques for Comprehensive Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like N-Deacetylcolchicine. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign the proton (¹H) and carbon (¹³C) signals of the molecule. nih.govresearchgate.net
1D experiments like ¹H NMR and ¹³C NMR provide initial information about the chemical environment of the hydrogen and carbon atoms. nih.gov 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish connectivity between atoms. nih.govresearchgate.net COSY identifies proton-proton couplings, HSQC correlates directly bonded proton-carbon pairs, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the complete molecular framework and confirming the positions of substituents on the colchicinoid scaffold. researchgate.netresearchgate.net
| NMR Experiment | Purpose in Structural Elucidation | Reference |
|---|---|---|
| ¹H NMR | Provides information on the chemical environment and number of different types of protons. | nih.govresearchgate.net |
| ¹³C NMR | Provides information on the chemical environment and number of different types of carbons. | nih.govresearchgate.net |
| COSY | Identifies protons that are spin-spin coupled, revealing H-H connectivity. | nih.govresearchgate.net |
| HSQC | Correlates protons with their directly attached carbons (¹J-coupling). | nih.govresearchgate.net |
| HMBC | Shows correlations between protons and carbons over two to three bonds, helping to piece together the molecular skeleton. | nih.govresearchgate.net |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of N-Deacetylcolchicine. This technique, often coupled with liquid chromatography, is critical for both identification and purity assessment. Techniques like electrospray ionization (ESI) are commonly used to generate protonated molecular ions [M+H]⁺. nih.gov
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the parent ion. researchgate.net By inducing collision-induced dissociation (CID), characteristic product ions are generated. scispace.com Analyzing these fragmentation pathways provides detailed structural information and can be used to differentiate isomers. researchgate.netnih.gov For colchicine, a major fragmented daughter ion is observed at m/z 358.1, which can be used for quantification in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments. researchgate.netnih.gov This approach offers high selectivity and sensitivity for detecting the compound in complex biological samples. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and robust technique used for both the quantitative and qualitative analysis of this compound. The method is based on the absorption of UV or visible light by the molecule's chromophores. ijcrt.org The colchicinoid structure, particularly the tropolone (B20159) ring, gives rise to characteristic absorption peaks. researchgate.netresearchgate.net
For colchicine, the UV spectrum typically shows two main absorption maxima (λmax), one at approximately 245 nm and another around 350 nm. researchgate.netresearchgate.net These distinct peaks are due to n-π* and π-π* electronic transitions within the molecule. researchgate.net According to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, making UV-Vis spectroscopy a simple and effective tool for quantification in quality control settings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting IR spectrum provides a unique molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds.
Key expected vibrational bands for N-Deacetylcolchicine would include N-H stretching vibrations for the primary amine, C-H stretching for aromatic and aliphatic groups, C=O stretching for the tropolone ring ketone, and C-O stretching for the methoxy (B1213986) groups. The presence of the tartrate salt would introduce strong and broad O-H stretching bands from the hydroxyl and carboxylic acid groups, as well as C=O stretching from the carboxylic acid.
Table 1: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3500-3300 | N-H (primary amine) | Stretching | Medium |
| 3400-2400 | O-H (tartaric acid) | Stretching (H-bonded) | Strong, Broad |
| 3100-3000 | C-H (aromatic) | Stretching | Medium to Weak |
| 3000-2850 | C-H (aliphatic) | Stretching | Medium |
| ~1700 | C=O (tartaric acid) | Stretching | Strong |
| ~1620 | C=O (tropolone ring) | Stretching | Strong |
| 1600-1585 | C=C (aromatic ring) | Stretching | Medium |
| 1500-1400 | C=C (aromatic ring) | Stretching | Medium |
| 1250-1000 | C-O (methoxy groups) | Stretching | Strong |
This table is predictive and based on characteristic infrared absorption frequencies of functional groups.
Biophysical Techniques for Investigating Molecular Interactions
Understanding the interaction of this compound with its biological target, primarily tubulin, is fundamental to elucidating its mechanism of action. A suite of biophysical techniques is employed to study these molecular interactions at a detailed level.
X-ray Crystallography for Ligand-Protein Complex Structural Determination
X-ray crystallography is a premier technique for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins. By analyzing the diffraction pattern of X-rays passing through a crystal of a protein-ligand complex, researchers can map the precise arrangement of atoms and the intricate network of interactions between the ligand and its binding site.
In the context of this compound, X-ray crystallography of its complex with tubulin would provide invaluable insights into its binding mode. While a crystal structure specifically for the this compound-tubulin complex is not prominently published, numerous studies have successfully elucidated the structure of tubulin in complex with colchicine and its derivatives. A notable example is the crystal structure of tubulin complexed with N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine), which reveals the key interactions within the colchicine binding site on the β-tubulin subunit. nih.govnih.gov
These studies demonstrate that colchicinoids, including N-deacetylated derivatives, bind at the interface between the α- and β-tubulin subunits, inducing a curved conformation in the tubulin dimer that prevents its polymerization into microtubules. The binding pocket is characterized by a network of hydrophobic and hydrogen bonding interactions. For N-Deacetylcolchicine, the absence of the acetyl group would likely alter the hydrogen bonding pattern within the binding site compared to colchicine, potentially influencing its binding affinity and kinetics.
Table 2: Key Amino Acid Residues in the Tubulin Colchicine-Binding Site Interacting with Colchicinoids
| Amino Acid Residue | Subunit | Type of Interaction |
| Cys241 | β-tubulin | Hydrogen Bond / Hydrophobic |
| Leu242 | β-tubulin | Hydrophobic |
| Leu248 | β-tubulin | Hydrophobic |
| Ala250 | β-tubulin | Hydrophobic |
| Val238 | β-tubulin | Hydrophobic |
| Asn258 | β-tubulin | Hydrogen Bond |
| Thr314 | β-tubulin | Hydrophobic |
| Ala316 | β-tubulin | Hydrophobic |
| Val318 | β-tubulin | Hydrophobic |
| Ile378 | β-tubulin | Hydrophobic |
| Lys352 | β-tubulin | Hydrogen Bond / Electrostatic |
| Thr179 | α-tubulin | Hydrogen Bond |
Based on crystallographic data of tubulin-colchicinoid complexes.
Spectroscopic Methods (e.g., Circular Dichroism, Intrinsic Fluorescence) for Conformational Studies
Spectroscopic techniques such as Circular Dichroism (CD) and intrinsic fluorescence are vital for studying the conformational changes in both the ligand and the protein upon binding.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is highly sensitive to the secondary and tertiary structure of proteins, as well as the conformation of small molecules with chiral centers.
Studies on colchicine have shown that the free molecule exhibits a distinct CD spectrum. nih.gov Upon binding to tubulin, this spectrum is significantly altered, indicating a conformational change in the colchicine molecule. nih.gov It is expected that N-Deacetylcolchicine, being a chiral molecule, would also display a characteristic CD spectrum that changes upon interaction with tubulin. This change can be monitored to study the binding process and stoichiometry. The disappearance or significant reduction of a characteristic CD band of the ligand upon binding can be used to determine the binding affinity. nih.gov
Intrinsic Fluorescence spectroscopy relies on the natural fluorescence of certain amino acids in a protein, primarily tryptophan and tyrosine. The fluorescence of these residues is highly sensitive to their local environment. When a ligand binds to a protein, it can cause a change in the protein's conformation, which in turn alters the environment of the tryptophan and tyrosine residues, leading to a change in the fluorescence intensity or a shift in the emission maximum.
Furthermore, some ligands, like colchicine, become fluorescent upon binding to their target. While colchicine itself is non-fluorescent in an aqueous solution, its complex with tubulin exhibits significant fluorescence. nih.gov This induced fluorescence provides a powerful tool to study the binding kinetics and thermodynamics of the interaction. nih.govnih.gov Similar fluorescence enhancement is anticipated for N-Deacetylcolchicine upon binding to tubulin, allowing for the determination of binding parameters such as the association constant (Ka) or dissociation constant (Kd).
Table 3: Spectroscopic Changes Observed Upon Colchicine Binding to Tubulin
| Spectroscopic Technique | Parameter | Change Upon Binding | Information Gained |
| Circular Dichroism | Molar Ellipticity [θ] at ~340 nm | Significant reduction/disappearance nih.gov | Conformational change of the ligand, binding stoichiometry, association constant nih.gov |
| Intrinsic Fluorescence | Fluorescence Emission | Enhancement (induced fluorescence) nih.gov | Ligand binding, association constant, binding kinetics nih.govnih.gov |
These findings for colchicine are expected to be analogous for N-Deacetylcolchicine.
Immunoanalytical and Receptor Binding Assays for Specificity and Affinity Studies
Immunoanalytical and receptor binding assays are essential for quantifying the specificity and affinity of this compound for its biological target.
Immunoanalytical Assays , such as Enzyme-Linked Immunosorbent Assay (ELISA), are highly specific and sensitive methods that utilize antibodies to detect and quantify a target molecule. For this compound, a competitive ELISA could be developed. In this format, an antibody specific to the N-Deacetylcolchicine structure would be immobilized on a solid support. A known amount of enzyme-labeled N-Deacetylcolchicine would then compete with the unlabeled N-Deacetylcolchicine in the sample for binding to the antibody. The amount of bound enzyme, which is inversely proportional to the concentration of N-Deacetylcolchicine in the sample, can be quantified by adding a substrate that produces a measurable signal. While specific immunoassays for N-Deacetylcolchicine are not widely reported, the development of such assays for colchicine demonstrates their feasibility for colchicinoids. nih.gov
Receptor Binding Assays are used to determine the affinity of a ligand for its receptor. These assays typically involve incubating the receptor (in this case, purified tubulin) with a labeled ligand (a radiolabeled or fluorescently labeled colchicinoid) and varying concentrations of the unlabeled competitor ligand (this compound). By measuring the displacement of the labeled ligand by the unlabeled competitor, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the competitor can be determined.
Fluorescence-based competition assays are particularly useful. frontiersin.orgresearchgate.netresearchgate.net For instance, the displacement of a fluorescent colchicine-site ligand by this compound can be monitored by the decrease in fluorescence. This allows for the determination of its binding affinity for tubulin.
Table 4: Parameters Determined from Binding Assays for Colchicinoids
| Assay Type | Key Parameter | Definition | Significance |
| Competitive ELISA | IC50 | Concentration of ligand that displaces 50% of the labeled ligand from the antibody. | Measures the relative affinity of the ligand for the specific antibody. |
| Receptor Binding Assay | Ki (Inhibition Constant) | The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the labeled ligand. | Provides a measure of the ligand's binding affinity for its receptor. |
| Receptor Binding Assay | Kd (Dissociation Constant) | The concentration of ligand at which half of the binding sites of the receptor are occupied at equilibrium. | A direct measure of the affinity between a ligand and its receptor. |
These parameters are crucial for characterizing the binding properties of this compound.
Future Research Directions and Therapeutic Advancement of N Deacetylcolchicine Tartrate
Rational Design and Synthesis of Next-Generation Colchicinoid Analogs with Improved Profiles
The rational design and synthesis of new colchicinoid analogs aim to create derivatives with enhanced efficacy and reduced toxicity. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the chemical modification of the colchicine (B1669291) scaffold to optimize its pharmacological properties. nih.govresearchgate.net
Key strategies in the synthesis of next-generation colchicinoids include:
Modification of the A, B, and C rings: Chemical alterations to the three rings of the colchicine structure can significantly impact biological activity and improve the safety profile. nih.govresearchgate.net
Introduction of diverse functional groups: Incorporating groups like amides, thioamides, and N-arylurea has led to derivatives with potent antiproliferative activity. nih.govump.edu.my
Reductive alkylation: This technique applied to N-deacetylcolchicine has produced dual-modified derivatives at the C-7 and C-10 positions, which have shown superior cytotoxicity compared to the parent compound and other standard chemotherapeutics in certain cancer cell lines. nih.gov
"Click" Chemistry: The synthesis of 1,2,3-triazole-bearing colchicine derivatives has resulted in compounds with significant therapeutic potential, demonstrating low IC50 values and favorable selectivity for cancer cells over normal cells. nih.gov
One study detailed the synthesis of a series of ring-C modified colchicine analogs using iminonitroso Diels–Alder reactions. While most of these analogs acted as prodrugs and showed cytotoxicity comparable to colchicine, they exhibited altered interactions with tubulin, suggesting a potential for modified biological activity. nih.gov Another research effort focused on regioselective demethylation of colchicine and thiocolchicine (B1684108), followed by the synthesis of novel esters and carbonates. These modifications led to analogs with stronger antiproliferative activity against several cancer cell lines than the conventional chemotherapeutic cisplatin (B142131). mdpi.com
The table below summarizes selected examples of rationally designed colchicinoid analogs and their reported biological activities.
| Analog Type | Modification Strategy | Key Findings | Reference |
| Ring-C Modified Analogs | Iminonitroso Diels–Alder reactions | Cytotoxic activity similar to colchicine; altered interaction with tubulin. | nih.gov |
| Demethylated and Acylated Analogs | Regioselective demethylation and acylation | Stronger antiproliferative activity than cisplatin in A549, MCF-7, and LoVo cancer cell lines. | mdpi.com |
| Dual-Modified N-deacetylcolchicine Derivatives | Reductive alkylation | Exceeded cytotoxicity of colchicine, doxorubicin, and cisplatin in tested cell lines. | nih.gov |
| 1,2,3-Triazole Derivatives | "Click" chemistry | High therapeutic potential with low IC50 values and favorable selectivity indices. | nih.gov |
Development of Targeted Delivery Systems for Enhanced Therapeutic Index
A significant area of research is the development of targeted delivery systems to enhance the therapeutic index of colchicinoids by increasing their concentration at the site of action while minimizing systemic exposure and toxicity. nih.govmdpi.com Nanotechnology-based platforms are at the forefront of these efforts. mdpi.comnih.gov
Various nanocarrier systems have been explored for the delivery of colchicine and its derivatives:
Lipid-Based Nanoparticles: These include solid lipid nanoparticles (SLNs), liposomes, and transferosomes, which offer advantages due to their biocompatibility and ability to encapsulate hydrophobic drugs. nih.govmdpi.com
Polymer-Based Nanoparticles: Utilizing biodegradable polymers, these nanoparticles can be engineered for controlled and sustained drug release. nih.govnih.govijpsr.com For example, colchicine-loaded nanoparticles prepared with a mixture of poly-D,L-lactic acid (PLA) and Eudragit RL showed a burst release followed by sustained release over 24 hours. ijpsr.com
Hybrid Nanoparticles: These systems combine polymers with other materials like lipids or inorganic components to leverage the advantages of each. Folic acid-conjugated chitosan/cellulose-coated mesoporous silica (B1680970) nanoparticles have been used for co-delivery of colchicine and curcumin, demonstrating superior antitumor efficacy and reduced cytotoxicity compared to the free drugs. mdpi.com
Mesoporous Silica Nanoparticles (MSNs): A novel delivery system using MSNs functionalized with phosphonate (B1237965) groups and coated with a folic acid chitosan-glycine complex significantly enhanced the anticancer effect of colchicine against colon cancer cells while showing negligible cytotoxicity to normal cells. mdpi.comnih.govsemanticscholar.org
These targeted delivery systems can exploit the enhanced permeability and retention (EPR) effect for passive targeting of tumor tissues or can be functionalized with ligands for active targeting of specific cell surface receptors. nih.govmdpi.com For instance, nanoparticles decorated with the VHPK peptide have been developed to specifically target VCAM-1 molecules overexpressed on inflammatory endothelial cells in atherosclerosis. nih.gov
The following table provides an overview of different targeted delivery systems for colchicinoids.
| Delivery System | Carrier Material | Key Features | Therapeutic Goal | Reference |
| Polymeric Nanoparticles | Methylated β-cyclodextrin | High encapsulation efficiency and controlled release. | Atherosclerosis Therapy | nih.gov |
| Hybrid Nanoparticles | Mesoporous silica, chitosan, folic acid | Co-delivery of colchicine and curcumin; enhanced antitumor efficacy. | Cancer Therapy | mdpi.com |
| Mesoporous Silica Nanoparticles (MSNs) | Phosphonate-functionalized MSNs, folic acid chitosan-glycine complex | Enhanced anticancer effect, reduced cytotoxicity to normal cells. | Colon Cancer Therapy | mdpi.comnih.govsemanticscholar.org |
| Peptide-Decorated Nanoparticles | PLGA, PEG, VHPK peptide | Targeted delivery to inflammatory endothelial cells. | Atherosclerosis Treatment | nih.gov |
Synergistic Approaches with Existing Therapeutic Modalities
Combining N-Deacetylcolchicine tartrate and other colchicinoids with existing therapeutic agents is a promising strategy to enhance anticancer efficacy, overcome drug resistance, and potentially reduce the required doses of individual drugs. oncotarget.com Combination therapy is a cornerstone of modern cancer treatment, as it can target multiple key pathways simultaneously. oncotarget.comnih.govmdpi.com
Research has shown that colchicine derivatives can act synergistically with conventional chemotherapeutic drugs. For example, combinations of a colchicine derivative with gemcitabine (B846) and cisplatin have demonstrated synergistic effects in urothelial carcinoma. frontiersin.org Furthermore, colchicine's ability to induce autophagy and senescence in lung cancer cells suggests its potential for use in combination with autophagy inhibitors for cancer therapy. frontiersin.org
The rationale for these synergistic approaches lies in the multi-faceted nature of diseases like cancer. By combining a microtubule-targeting agent like a colchicinoid with drugs that have different mechanisms of action, it is possible to attack cancer cells on multiple fronts, thereby increasing the likelihood of a successful therapeutic outcome. oncotarget.com
Exploration of Novel Pharmacological Applications Beyond Current Indications
While colchicine is well-established for the treatment of gout and Familial Mediterranean Fever, recent research has uncovered its potential in a wide range of other diseases. nih.gov The anti-inflammatory and anti-mitotic properties of colchicinoids are being explored for novel applications in oncology, cardiology, and dermatology. frontiersin.orgnih.gov
Emerging applications for colchicine and its derivatives include:
Oncology: Colchicine has shown therapeutic potential in various cancers, including osteosarcoma, by inhibiting cell viability, migration, and invasion, and inducing apoptosis. frontiersin.org It has also been investigated for its role in treating malignant melanoma by targeting the SUMO1-activating enzyme subunit 1 (SAE1). nih.gov
Cardiology: There is growing evidence for the use of colchicine in cardiovascular diseases, such as pericarditis and coronary artery disease, due to its potent anti-inflammatory effects. frontiersin.org
Dermatology: Novel dermatological uses are being investigated, including the treatment of epidermolysis bullosa acquisita, leucocytoclastic vasculitis, and aphthous stomatitis. nih.gov
This expansion of therapeutic indications is often driven by drug repositioning efforts, where existing drugs are screened for new applications. fiercebiotech.com A systematic screening of thousands of drugs revealed that nearly 50 non-cancer drugs, including colchicine-related compounds, possess cancer-killing properties. fiercebiotech.com
Integration of Omics Technologies and Systems Biology in Research
The integration of "omics" technologies (such as proteomics and metabolomics) with systems biology approaches is revolutionizing drug discovery and development, including for colchicinoids. drugtargetreview.comdiva-portal.org These powerful tools allow for a holistic understanding of the complex biological interactions that underlie disease and drug response. springernature.comnih.govnih.gov
Systems biology can be applied to:
Identify Novel Drug Targets: By analyzing complex biological networks, researchers can identify new molecular targets for colchicinoid-based therapies. nih.govdrugtargetreview.com A study combining natural compound probes with multi-omics techniques identified SAE1 as a potential target for colchicine in malignant melanoma. nih.gov
Understand Drug Resistance: High-throughput proteomics and metabolomics can help elucidate the mechanisms by which cancer cells develop resistance to colchicinoids, enabling the development of strategies to overcome this challenge. drugtargetreview.com
Predict Off-Target Effects: Computational models can predict potential off-target effects of new colchicinoid analogs, helping to de-risk drug development at an early stage. drugtargetreview.com
Discover Biomarkers: Omics data can be mined to identify biomarkers that predict a patient's response to treatment with this compound, paving the way for personalized medicine approaches. drugtargetreview.com
By moving from a single-target to a systems-level view, researchers can better understand the multifaceted effects of colchicinoids and develop more effective and safer therapeutic strategies. drugtargetreview.com
Q & A
Q. Q1. How should researchers characterize the physicochemical properties of N-Deacetylcolchicine tartrate monohydrate for experimental reproducibility?
Methodological Answer: Begin with spectroscopic techniques (e.g., NMR for structural confirmation, FTIR for functional groups) and chromatographic methods (HPLC or UPLC with photodiode array detection) to verify purity and identity. Use X-ray crystallography to resolve its monohydrate crystal structure, as hydration states can impact solubility and stability. Include elemental analysis to confirm molecular composition (C₂₀H₂₃NO₅·C₄H₆O₆·H₂O) . For reproducibility, document all parameters (e.g., solvent systems, column specifications) and cross-validate results against published spectral databases. Adhere to reporting standards for chemical characterization outlined in to ensure transparency .
Q. Q2. What experimental strategies ensure the stability of this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies under ICH Q1A guidelines, exposing the compound to controlled temperature (40°C), humidity (75% RH), and light (ICH Q1B). Monitor degradation via stability-indicating HPLC methods, tracking key parameters like peak purity and mass balance. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. For hygroscopicity assessment, perform dynamic vapor sorption (DVS) to quantify water uptake, critical for maintaining monohydrate integrity. Ensure storage in airtight containers with desiccants, as moisture can alter crystalline structure .
Advanced Research Questions
Q. Q3. How can researchers optimize analytical methods for this compound using Quality-by-Design (QbD) principles?
Methodological Answer: Implement a Box-Behnken design (BBD) to evaluate critical method parameters (e.g., mobile phase pH, gradient slope, column temperature). Use Design Expert® software to analyze ANOVA results and generate response surface models for robustness . Validate the method per ICH Q2(R1), assessing linearity (5–100 µg/mL), precision (RSD <2%), and detection limits (LOD/LOQ). Include forced degradation studies (acid/base hydrolysis, oxidative stress) to confirm method specificity for degradation products. Cross-reference with for QbD-based RP-HPLC optimization strategies .
Q. Q4. What experimental design approaches are suitable for formulating this compound in controlled-release systems?
Methodological Answer: Adopt a factorial design (e.g., 2³ factorial) to optimize formulation variables such as polymer-drug ratio (e.g., HPMC grades) and excipient interactions. Use dissolution studies (USP Apparatus II) to model release kinetics (zero-order vs. Higuchi diffusion) and validate with similarity factor (f₂ >50). For microneedle patches, employ solvent casting and centrifugal filling (4500 rpm, 7 min) as in , adjusting polyvinyl alcohol concentration for mechanical strength. Apply Fickian diffusion analysis to confirm release mechanisms .
Q. Q5. How can contradictory data on this compound’s bioactivity be resolved in pharmacological studies?
Methodological Answer: Perform meta-analysis of dose-response curves and receptor-binding assays (e.g., radioligand displacement) to identify confounding variables (e.g., batch-to-batch purity differences). Use two-way ANOVA with Bonferroni correction ( ) to assess statistical significance across replicates. Validate findings with orthogonal assays (e.g., SPR for binding affinity, in vivo efficacy models). Cross-check with for guidelines on experimental controls and replication .
Q. Q6. What advanced techniques identify degradation pathways of this compound in acidic/alkaline conditions?
Methodological Answer: Use LC-MS/MS with electrospray ionization (ESI) to profile degradation products. Perform MS² fragmentation to propose structural modifications (e.g., deacetylation, tartrate cleavage). Compare degradation kinetics under varying pH (1.2–9.0) using Arrhenius plots. For mechanistic insights, conduct DFT calculations to model hydrolysis energy barriers. Reference for forced degradation protocols and for handling reactive intermediates .
Q. Q7. How can researchers investigate the interaction mechanisms of this compound with biological targets?
Methodological Answer: Employ surface plasmon resonance (SPR) to quantify binding kinetics (kₐ, kₑ) with tubulin or other putative targets. Use molecular docking (AutoDock Vina) guided by the compound’s 3D structure ( ) to predict binding poses. Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). For cellular studies, apply confocal microscopy to visualize microtubule disruption, correlating with IC₅₀ values from MTT assays .
Methodological Validation and Reporting
Q. Q8. What statistical frameworks are essential for validating this compound research data?
Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify outliers in high-throughput screening data. Use Bayesian hierarchical models to account for inter-lab variability in collaborative studies. For analytical validation, calculate measurement uncertainty (MU) per ISO/IEC 17025, incorporating contributions from calibration curves and instrument precision, as demonstrated in .
Q. Q9. How should researchers document synthetic protocols for this compound derivatives to ensure reproducibility?
Methodological Answer: Follow guidelines: report reaction conditions (temperature, solvent, catalyst), purification methods (HPLC conditions, column specifications), and characterization data (¹H/¹³C NMR, HRMS). For novel derivatives, include X-ray crystallography data or computational geometry optimizations (DFT). Provide detailed supplementary materials, as per , with raw spectral data and chromatograms .
Q. Q10. What criteria should guide the selection of dissolution media for this compound in biorelevant studies?
Methodological Answer: Simulate gastrointestinal conditions using FaSSGF (pH 1.6), FaSSIF (pH 6.5), and FeSSIF (pH 5.0) media. Incorporate surfactants (e.g., SLS) for poorly soluble derivatives. Monitor sink conditions (dose/solubility ratio <3) and use USP IV apparatus for hydrodynamics mimicking gastric motility. Cross-validate with in vivo PK studies, as in for gastric retention systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
